

(S)-Benzoin acetate physical and chemical properties

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Compound of Interest

Compound Name: (S)-Benzoin acetate

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **(S)-Benzoin Acetate**

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **(S)-Benzoin acetate**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this chiral molecule. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes and relationships.

Physicochemical Properties

(S)-Benzoin acetate is the acetylated form of (S)-benzoin, a chiral α -hydroxyketone. Its physical properties are foundational to its handling, purification, and application in various chemical transformations. While data for the specific (S)-enantiomer is not always available, the properties of the racemic mixture provide a reliable reference.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₃	[1]
Molecular Weight	254.28 g/mol	[1]
Appearance	Off-white to slightly yellow crystals	[2][3]
Melting Point	81.5–82.5 °C (for racemic mixture)	[2][4]
Boiling Point	Data not available	
Optical Rotation ([α] _D)	Value for (S)-Benzoin acetate is not readily available in cited literature. The precursor, (S)-(+)-Benzoin, has a specific rotation of +115° (c = 1.5 in acetone).	[5]
Solubility	Data for the parent compound, benzoin, indicates very good solubility in ethanol and chloroform, slight solubility in water and ether, and good solubility in ethyl acetate and acetone.[3][6][7] Benzoin acetate is expected to have similar solubility in organic solvents and poor solubility in water.	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **(S)-Benzoin acetate**. The following table summarizes the expected characteristic signals.

Spectroscopy	Characteristic Peaks / Signals
^1H NMR	δ ~7.2-8.1 ppm (m, 10H, Aromatic protons) δ ~5.3 ppm (s, 1H, Methine proton, -CH(OAc)-) δ ~2.1 ppm (s, 3H, Acetate methyl protons, -COCH ₃)[8]
^{13}C NMR	δ ~190-200 ppm (Ketone C=O) δ ~170 ppm (Ester C=O) δ ~125-140 ppm (Aromatic carbons) δ ~75-80 ppm (Methine carbon, -CH(OAc)-) δ ~21 ppm (Acetate methyl carbon, -COCH ₃)[8][9][10]
IR (Infrared)	~3100-3000 cm ⁻¹ (Aromatic C-H stretch) ~1740-1760 cm ⁻¹ (Ester C=O stretch) ~1680-1700 cm ⁻¹ (Ketone C=O stretch) ~1600, ~1450 cm ⁻¹ (Aromatic C=C stretch) ~1220-1240 cm ⁻¹ (C-O stretch)[11][12]
Mass Spectrometry (MS)	Molecular Ion [M] ⁺ : m/z = 254. Major Fragments: m/z = 105 (benzoyl cation, [C ₆ H ₅ CO] ⁺), m/z = 149 (loss of benzoyl radical), m/z = 43 (acetyl cation, [CH ₃ CO] ⁺).[13][14]

Chemical Properties and Reactivity

(S)-Benzoin acetate is a versatile synthetic intermediate.[8] Its reactivity is dominated by the ketone and ester functional groups.

- **Hydrolysis:** The ester linkage can be hydrolyzed under acidic or basic conditions to yield (S)-benzoin and acetic acid. This reaction is central to enzymatic kinetic resolution procedures.
- **Reduction:** The ketone can be reduced to a secondary alcohol using various reducing agents, leading to hydrobenzoin derivatives.
- **Precursor in Synthesis:** It serves as a key building block for more complex molecules, including heterocyclic compounds and other chiral ligands.[8]

Experimental Protocols

Synthesis of Racemic Benzoin Acetate

The most common method for synthesizing benzoin acetate is the acid-catalyzed acetylation of benzoin using acetic anhydride.^{[2][4][8][15][16]}

Methodology:

- **Reaction Setup:** In a beaker equipped with a mechanical stirrer, combine benzoin (1 mole), glacial acetic acid (e.g., 200 cc), and acetic anhydride (2.1 moles).
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (e.g., 20 cc) to the stirring mixture. The temperature will rise to approximately 50°C as the benzoin dissolves.^{[2][4]}
- **Heating:** Place the reaction vessel on a steam bath and heat for approximately 20 minutes.^{[2][4]}
- **Workup:** Allow the mixture to cool slightly, then slowly pour it into a large volume of vigorously stirred cold water (e.g., 2.5 L). Continue stirring for one hour to ensure complete precipitation of the product.^{[2][4]}
- **Isolation:** Filter the solid product using a Büchner funnel and wash with water.
- **Purification:** Recrystallize the crude product from 95% ethyl alcohol to yield pure benzoin acetate.^{[2][4]}

Enzymatic Kinetic Resolution for (S)-Benzoin Production

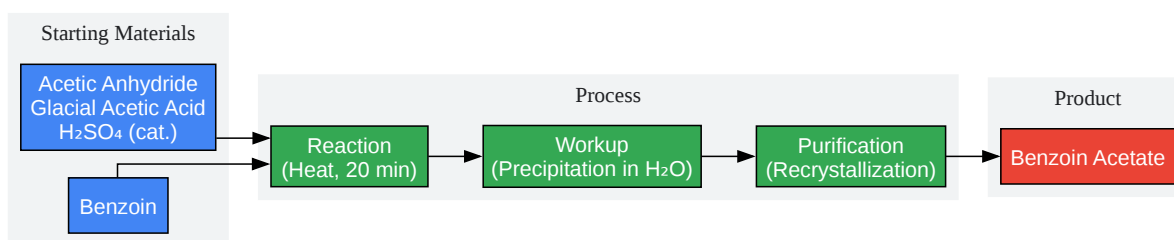
Enantiomerically pure (S)-benzoin can be obtained from racemic benzoin acetate via lipase-catalyzed kinetic resolution. This process relies on the stereoselective hydrolysis of the (R)-enantiomer, leaving the desired (S)-enantiomer of benzoin acetate, which can then be hydrolyzed to (S)-benzoin, or more commonly, the (R)-benzoin acetate is hydrolyzed to (R)-benzoin, leaving the **(S)-benzoin acetate** unreacted.

Generalized Protocol:

- Substrate Preparation: Dissolve racemic benzoin acetate in a suitable organic solvent or co-solvent system (e.g., DMSO, THF).[17]
- Enzyme Addition: Add a lipase, such as from *Rhizopus oryzae* or *Candida antarctica* (e.g., Novozym 435), to a buffered aqueous solution (e.g., phosphate buffer at pH 6-7).[8][18][19]
- Reaction: Combine the substrate solution with the enzyme suspension and stir at a controlled temperature. The reaction progress is monitored by chiral HPLC.
- Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.
- Separation: Separate the product (e.g., (R)-benzoin) from the unreacted substrate ((S)-benzoin acetate) using chromatographic techniques. The enriched (S)-benzoin acetate can then be hydrolyzed to yield (S)-benzoin.

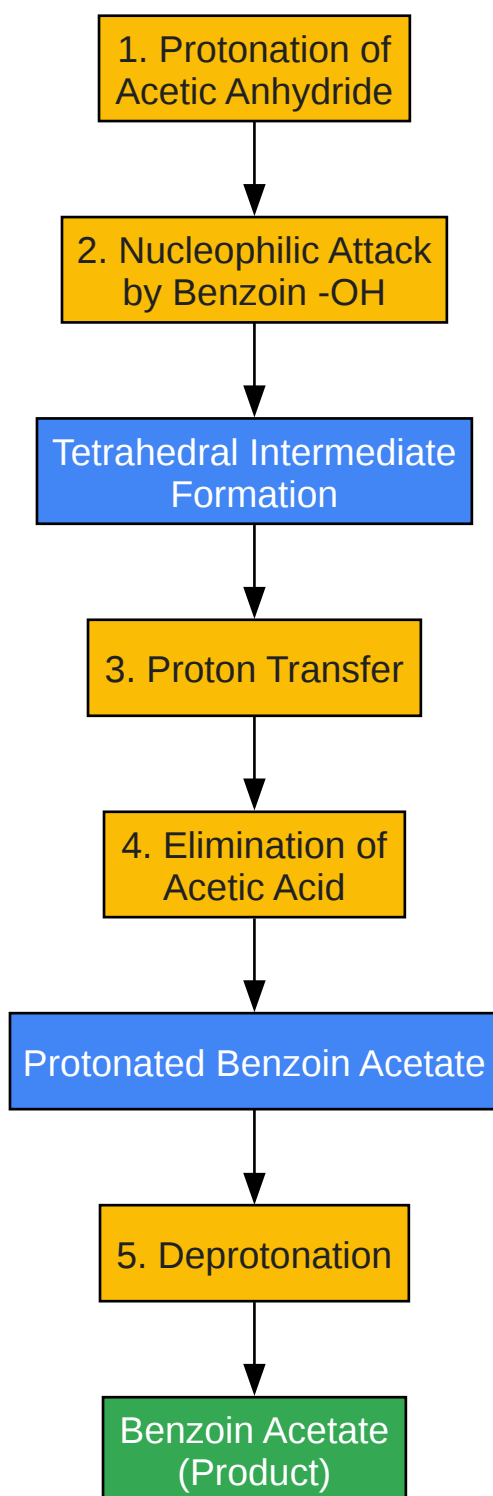
Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to (S)-Benzoin acetate.



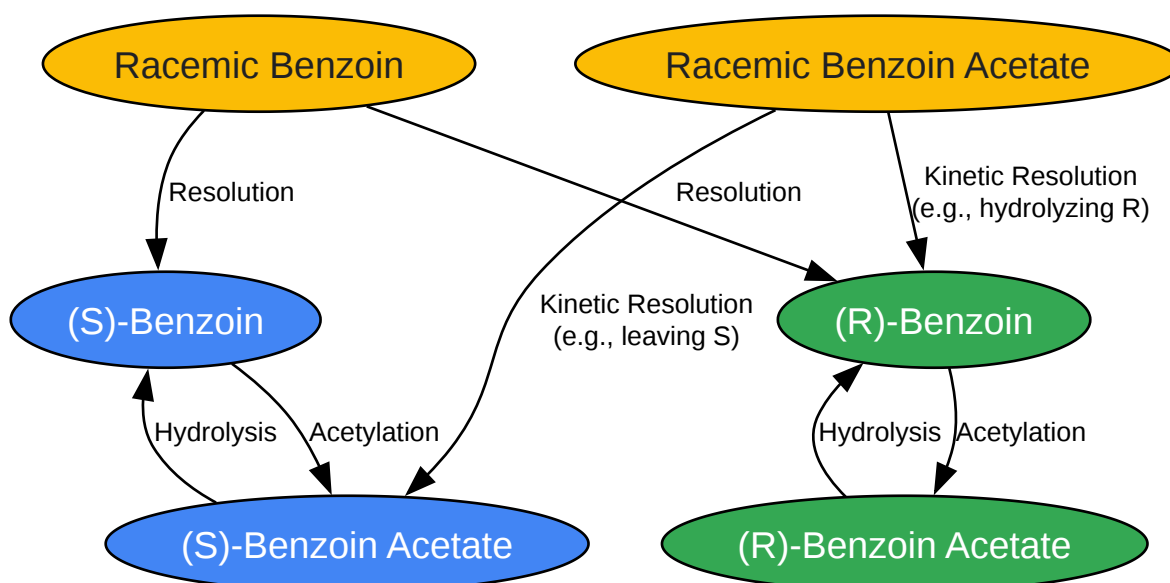
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Experimental workflow for the synthesis of Benzoin Acetate.



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Mechanism of acid-catalyzed acetylation of benzoin.



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Chiral relationships of benzoin and its acetate.

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